molecular formula C9H7N3O5 B8811608 5-Methoxy-3-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 359714-34-4

5-Methoxy-3-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B8811608
Key on ui cas rn: 359714-34-4
M. Wt: 237.17 g/mol
InChI Key: KFIXQXHBBYKXBJ-UHFFFAOYSA-N
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Patent
US06369088B2

Procedure details

A mixture consisting of 1.4 g of 5-methoxy-3-(4-nitrophenyl)-3H-(1,3,4)oxadiazol-2-one, 0.5 g of Pd/C and 20ml of methanol was hydrogenated under atmospheric pressure at room temperature until the calculated amount of hydrogen had been taken up. The catalyst was then filtered off, and the solution was concentrated in vacuo. The remaining semisolid residue was stirred with isopropanol and filtered off with suction.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[O:7][C:6](=[O:8])[N:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[N:4]=1.[H][H]>[Pd].CO>[CH3:1][O:2][C:3]1[O:7][C:6](=[O:8])[N:5]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[N:4]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
COC1=NN(C(O1)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The remaining semisolid residue was stirred with isopropanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Name
Type
Smiles
COC1=NN(C(O1)=O)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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